molecular formula C17H29NO9P2 B606471 Capstafin CAS No. 1818390-52-1

Capstafin

Katalognummer: B606471
CAS-Nummer: 1818390-52-1
Molekulargewicht: 453.36
InChI-Schlüssel: FLLCGDMAXOLXOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Capstafin is a small-molecule inhibitor selectively targeting the Src homology 2 (SH2) domain of STAT5b, a transcription factor critical in cancer progression, particularly in Philadelphia chromosome-positive leukemias driven by the Bcr-Abl fusion protein . Developed as a derivative of catechol bisphosphate, this compound emerged from rational drug design efforts to address the challenge of distinguishing between the highly homologous STAT5a and STAT5b isoforms . Unlike earlier STAT5 inhibitors, this compound demonstrates nanomolar potency and marked selectivity for STAT5b over STAT5a, a significant advancement given that STAT5b inhibition more effectively suppresses tumor cell proliferation . Its mechanism involves disrupting the STAT5b SH2 domain, thereby preventing protein-protein interactions essential for transcriptional activation of oncogenic pathways .

Eigenschaften

CAS-Nummer

1818390-52-1

Molekularformel

C17H29NO9P2

Molekulargewicht

453.36

IUPAC-Name

4-((8-Methylnonanamido)methyl)-1,2-phenylene bis(dihydrogen phosphate)

InChI

InChI=1S/C17H29NO9P2/c1-13(2)7-5-3-4-6-8-17(19)18-12-14-9-10-15(26-28(20,21)22)16(11-14)27-29(23,24)25/h9-11,13H,3-8,12H2,1-2H3,(H,18,19)(H2,20,21,22)(H2,23,24,25)

InChI-Schlüssel

FLLCGDMAXOLXOB-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCC(NCC1=CC=C(OP(O)(O)=O)C(OP(O)(O)=O)=C1)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Capstafin

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare Capstafin with structurally and functionally analogous STAT5 inhibitors, emphasizing selectivity, potency, and clinical relevance.

Table 1: Comparison of this compound with STAT5 Inhibitors

Compound Structural Class Target Selectivity (STAT5b vs. STAT5a) Potency (IC₅₀) Key Limitations References
This compound Catechol bisphosphate STAT5b SH2 High Nanomolar None reported in preclinical studies
Stafib-1 Catechol bisphosphate STAT5b SH2 Moderate Micromolar Lower potency than this compound
Chromone-based Chromone STAT5 SH2 Not reported Micromolar Lack of isoform selectivity
Salicylic acid-based Salicylate STAT5 SH2 Minimal Micromolar Poor bioavailability; off-target effects
Adenosine-5′-monophosphate derivative Nucleotide STAT5 SH2 Not reported Micromolar Limited cellular permeability
Osmium complex Metal complex STAT5 SH2 Not reported Micromolar Toxicity concerns

Key Findings:

Structural Innovation: this compound and Stafib-1 belong to the catechol bisphosphate family, but this compound’s optimized structure confers nanomolar potency, a significant improvement over Stafib-1’s micromolar activity . In contrast, chromone- and salicylic acid-based inhibitors lack structural motifs necessary for STAT5b-specific binding, resulting in non-selective inhibition .

Selectivity and Therapeutic Relevance: this compound’s high selectivity for STAT5b addresses a critical gap in targeting oncogenic STAT5 signaling. Other compounds, such as the osmium complex, exhibit broad STAT5 inhibition but pose toxicity risks, limiting clinical applicability .

Potency and Mechanism: this compound’s nanomolar IC₅₀ contrasts sharply with the micromolar-range activity of earlier inhibitors (e.g., adenosine derivatives and salicylic acid-based compounds), which suffer from poor cellular uptake and off-target effects .

Clinical Implications: this compound’s selectivity and potency make it a promising candidate for precision oncology, particularly in cancers where STAT5b is a driver. In contrast, non-selective inhibitors like chromone-based compounds may disrupt STAT5a-mediated physiological processes, increasing adverse effect risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Capstafin
Reactant of Route 2
Capstafin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.